An In-Depth Technical Guide to Glycyl-D-aspartic Acid: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Glycyl-D-aspartic Acid: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of Glycyl-D-aspartic acid (Gly-D-Asp), a dipeptide of significant interest to researchers and drug development professionals. We will delve into its fundamental chemical structure and properties, provide a detailed methodology for its synthesis and characterization, and explore its potential biological significance, which is inferred from the unique characteristics of its constituent D-amino acid.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a key strategy for overcoming the inherent limitations of their naturally occurring L-amino acid counterparts. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, leading to a short in-vivo half-life and limited bioavailability.
The strategic substitution with D-amino acids, which are stereoisomers (mirror images) of L-amino acids, offers a powerful solution. Proteolytic enzymes are highly stereospecific and primarily recognize L-amino acid residues. Consequently, peptides containing D-amino acids exhibit significantly enhanced resistance to enzymatic degradation.[1][2] This fundamental principle underpins the growing interest in D-amino acid-containing peptides (DAACPs) like Glycyl-D-aspartic acid, as they represent a promising avenue for developing more stable and efficacious therapeutics.[1] While specific research on the biological activity of the Gly-D-Asp dipeptide is nascent, the well-documented roles of its D-aspartic acid component provide a strong rationale for its investigation.
Chemical Structure and Physicochemical Properties
Glycyl-D-aspartic acid is a dipeptide formed from a glycine residue linked to a D-aspartic acid residue via a peptide bond.[3]
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IUPAC Name : (2R)-2-[(2-aminoacetyl)amino]butanedioic acid[3]
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Synonyms : Gly-D-Asp, H-Gly-D-Asp-OH, (R)-2-(Glycylamino)butanedioic acid
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Molecular Formula : C₆H₁₀N₂O₅[3]
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CAS Number : 17343-03-2
The key structural feature is the stereochemistry of the aspartic acid residue. The "(R)" designation in the IUPAC name specifies the D-configuration at the alpha-carbon, distinguishing it from its endogenous L-isomer.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of Glycyl-D-aspartic acid, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 190.15 g/mol | [3] |
| Exact Mass | 190.05897142 Da | [3] |
| XLogP3 | -4.5 | [3] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Topological Polar Surface Area | 130 Ų | [3] |
Synthesis and Characterization: A Field-Proven Protocol
The synthesis of Glycyl-D-aspartic acid is most efficiently achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration and washing.[4]
Rationale for SPPS Methodology
The choice of SPPS, specifically the Fmoc/tBu strategy, is deliberate. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the Nα-amino group and is cleaved under mild basic conditions (typically with piperidine), which preserves the acid-labile side-chain protecting groups (like tert-butyl, tBu) used for the aspartic acid carboxyl groups.[4] This orthogonal protection scheme prevents unwanted side reactions and ensures the integrity of the final product. The final cleavage from the resin is performed under strong acidic conditions, which simultaneously removes the side-chain protecting groups.[4]
Detailed Step-by-Step Synthesis Protocol
This protocol describes the manual synthesis of C-terminal carboxyl Gly-D-Asp-OH on a 0.1 mmol scale using 2-Chlorotrityl chloride resin.
Materials:
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2-Chlorotrityl chloride (2-CTC) resin
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Fmoc-D-Asp(OtBu)-OH
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Fmoc-Gly-OH
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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N,N-Diisopropylethylamine (DIPEA)
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Methanol (MeOH)
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Piperidine, peptide synthesis grade
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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DDI H₂O
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Diethyl ether, cold
Workflow:
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Resin Preparation and First Amino Acid Loading: a. Place 2-CTC resin (approx. 150 mg, 0.1 mmol) in a reaction vessel. b. Swell the resin in anhydrous DCM (5 mL) for 30 minutes with gentle agitation. Drain. c. Dissolve Fmoc-D-Asp(OtBu)-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in anhydrous DCM (3 mL). d. Add the amino acid solution to the swollen resin and agitate for 2 hours. e. To cap any unreacted chloride sites, add 0.5 mL of MeOH and agitate for 30 minutes. f. Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine loading efficiency.
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Fmoc Deprotection (Cycle 1): a. Add 20% (v/v) piperidine in DMF (5 mL) to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene byproducts.
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Amino Acid Coupling (Cycle 2 - Glycine): a. In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), and DIPEA (0.6 mmol, 6 eq) in DMF (3 mL). Allow to pre-activate for 2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate at room temperature for 1-2 hours. d. Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result, i.e., colorless beads, indicates a free primary amine is absent). If the test is positive, repeat the coupling. e. Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
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Final Fmoc Deprotection: a. Repeat the deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal glycine. b. After the final DMF washes, wash with DCM (3x) and dry the peptide-resin under vacuum.
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Cleavage and Deprotection: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Handle TFA in a fume hood with appropriate PPE. b. Add the cleavage cocktail (5 mL) to the dried peptide-resin. c. Agitate gently at room temperature for 2 hours. d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (40 mL). f. Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether two more times. g. Dry the final peptide product under vacuum.
Characterization
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Mass Spectrometry: The identity of the synthesized peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should yield a molecular ion peak corresponding to the calculated exact mass of Gly-D-Asp (190.06 Da). Tandem MS (MS/MS) can be used to verify the amino acid sequence through fragmentation analysis.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O) can confirm the structure and purity of the dipeptide. Although specific spectral data for Gly-D-Asp is not widely published, the expected chemical shifts can be predicted based on the spectra of its constituent amino acids.
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High-Performance Liquid Chromatography (HPLC): The purity of the final peptide is assessed using reverse-phase HPLC (RP-HPLC). A purified sample should exhibit a single major peak.
Potential Biological Significance and Applications
While direct studies on Gly-D-Asp are limited, its potential biological functions and therapeutic applications can be logically inferred from the known roles of D-aspartic acid and the general advantages conferred by D-amino acids in peptides.
Inferred Function 1: Neuroendocrine Modulation
D-aspartic acid is an endogenous amino acid that plays a significant role as a neurotransmitter and neuromodulator, particularly in the neuroendocrine system.[6][7] It is found in the hypothalamus, pituitary gland, and testes, where it is involved in the synthesis and release of key hormones.[6]
Mechanism of Action: D-Asp has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[6] GnRH, in turn, acts on the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates Leydig cells to produce testosterone.[6][8] Gly-D-Asp, as a potential pro-drug or stabilized analog, could be investigated for its ability to modulate this pathway.
Caption: The Hypothalamus-Pituitary-Gonad axis modulated by D-Aspartic Acid.
Inferred Function 2: Enhanced Stability for Drug Delivery
The primary rationale for synthesizing a peptide with a D-amino acid is to enhance its stability against proteolysis.[1][2] A dipeptide like Gly-D-Asp would be significantly more resistant to degradation by peptidases in the bloodstream and gastrointestinal tract compared to its L-isomer, Gly-L-Asp. This increased stability could lead to:
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Longer Half-Life: A longer circulation time in the body, potentially reducing the required dosing frequency.
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Improved Bioavailability: Increased potential for oral administration, as the peptide would be better able to survive the digestive system.
These properties make Gly-D-Asp an interesting candidate for development as a stabilized neuro-modulatory agent or as a component in larger, more complex peptide drugs where protease resistance is critical.
Conclusion and Future Directions
Glycyl-D-aspartic acid stands as a model compound for exploring the therapeutic advantages of D-amino acid-containing peptides. Its straightforward synthesis via established SPPS protocols makes it accessible for research purposes. While its specific biological activities remain to be fully elucidated, the known neuroendocrine functions of its D-aspartic acid moiety provide a compelling basis for its investigation in areas such as hormone regulation and neuroscience. The inherent proteolytic resistance conferred by the D-isomer positions Gly-D-Asp and similar peptides as promising scaffolds for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles. Future research should focus on direct in-vitro and in-vivo studies to confirm the hypothesized biological activities of this dipeptide and explore its potential in drug development.
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